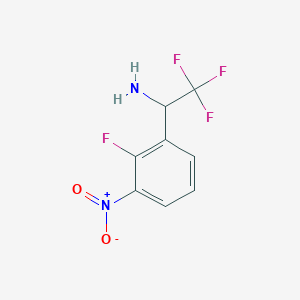

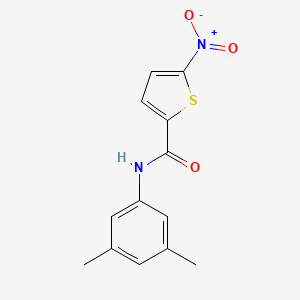

2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

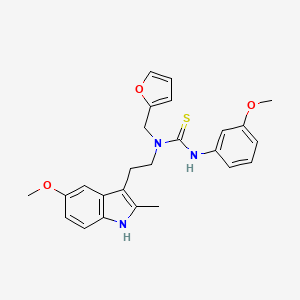

The compound “2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine” appears to be an organic compound containing a trifluoroethyl group, a nitrophenyl group, and an amine group. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity.

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoroethyl group, the nitro group, and the amine group in separate steps. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trifluoroethyl group, the nitrophenyl group, and the amine group. The electron-withdrawing nature of the trifluoroethyl and nitro groups could have a significant effect on the compound’s chemical behavior.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amine group could participate in acid-base reactions, the nitro group could be reduced to an amine, and the trifluoroethyl group could undergo various substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it might have a relatively high boiling point due to the presence of the trifluoroethyl group, and it might be relatively polar due to the presence of the nitro and amine groups.Applications De Recherche Scientifique

Reaction Kinetics and Mechanisms

The compound 2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine is involved in complex reactions, as indicated by research on related trifluoro compounds. For instance, studies on 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane show that it reacts with piperidine and pyrrolidine bases to yield a 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene through intermediate stages, indicating the compound's potential involvement in multi-step reactions (Jarczewski, Schroeder, & Dworniczak, 1986).

Trifluoromethylation in Organic Synthesis

The trifluoromethyl group plays an increasingly significant role in pharmaceutical and agrochemical compound design, influencing molecular properties significantly. Research on palladium-catalyzed trifluoromethylation of aryl chlorides underlines the importance of this group in modifying organic molecules, making it a key factor in the synthesis of complex organic materials (Cho et al., 2010).

Material Science: Fluoro-Polyimides and Fluorinated Polyimides

Fluoro-polyimides and fluorinated polyimides, synthesized from fluorine-containing aromatic diamines, demonstrate excellent thermal stability, low moisture absorption, and high hygrothermal stability. This makes them suitable for advanced material applications in various industries. Research in this area emphasizes the significance of fluorine atoms in modifying the physical and chemical properties of polyimides (Xie et al., 2001), (Chung & Hsiao, 2008).

Fluorination Techniques in Medicinal Chemistry

Fluorination is essential in medicinal chemistry, as it alters the physicochemical properties of biologically active compounds. Techniques like catalyst-free reductive trifluoroethylation reactions of free amines highlight the methodological advancements in incorporating fluorine into organic compounds, broadening the scope of medicinal applications (Andrews, Faizova, & Denton, 2017).

Safety And Hazards

As with any chemical compound, handling “2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties.

Orientations Futures

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its physical and chemical properties in more detail.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemical substances.

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(2-fluoro-3-nitrophenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4N2O2/c9-6-4(7(13)8(10,11)12)2-1-3-5(6)14(15)16/h1-3,7H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPLHJLOAZCLFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2645689.png)

![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2645691.png)

![N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2645693.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645702.png)

![Methyl 2-[(3-aminophenyl)formamido]acetate](/img/structure/B2645708.png)

![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)